(2-Bromo-4-chloro-6-nitrophenyl)acetic acid

Description

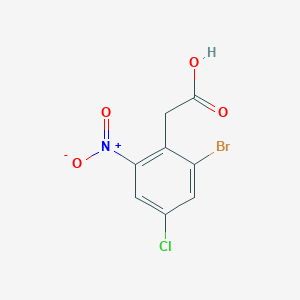

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromo (Br), chloro (Cl), and nitro (NO₂) groups at positions 2, 4, and 6, respectively. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, conferring carboxylic acid functionality. This structural arrangement imparts unique electronic and steric properties, making the compound of interest in organic synthesis, pharmaceuticals, and material science. The electron-withdrawing nitro and halogen groups enhance the acidity of the acetic acid group, while the steric bulk of substituents may influence reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECUBBSXMVGZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268708 | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-47-8 | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Setup

- Starting material: 2-chloro-4-bromo-6-nitrotoluene (or a mixture with 3-chloro-4-bromo-2-nitrotoluene)

- Reagent: Metallic sodium

- Solvent: Organic solvents such as cyclohexane or butyl ether

- Other reagents: Carbon dioxide gas, dilute hydrochloric acid, methanol, ether, distilled water

Stepwise Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Addition of 2-chloro-4-bromo-6-nitrotoluene to sodium metal in organic solvent | Controlled addition over 30 min at 0–25°C, stirring continued for 30 min | Formation of 4-bromo-2-nitrotolyl sodium intermediate |

| 2 | Heating the reaction mixture to induce rearrangement | Gradual heating to 40–95°C, stirring for 5 hours | Rearrangement to 4-bromo-2-nitrobenzyl sodium |

| 3 | Carboxylation with carbon dioxide gas | Reaction at 25–45°C, CO₂ flow rate 0.8–1.0 L/min, 3 hours | Formation of sodium 4-bromo-2-nitrophenylacetate |

| 4 | Quenching excess sodium with methanol | Addition of methanol under stirring | Deactivation of excess metallic sodium |

| 5 | Extraction and acidification | Extraction with distilled water and ether, acidification with 1 mol/L HCl | Isolation of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid as colorless crystals |

Yield and Purity

- Yields reported range from 94.6% to 96.6% depending on the exact starting material and conditions.

- The product is obtained as a colorless crystal with an aromatic odor.

- The process avoids highly toxic reagents and by-products, simplifying purification.

Reaction Scheme Summary

The sequence can be summarized as:

- Halogenated nitrotoluene + Na (metallic sodium) → nitrotolyl sodium intermediate

- Heating → nitrobenzyl sodium intermediate (rearrangement)

- Reaction with CO₂ → sodium phenylacetate salt

- Acidification → this compound

Comparative Data Table of Reaction Conditions and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting Material | 2-chloro-4-bromo-6-nitrotoluene | 3-chloro-4-bromo-2-nitrotoluene | Mixture of both (50:50) |

| Solvent | Cyclohexane | Cyclohexane | Butyl ether |

| Sodium Metal (g) | 2.3 | 6.9 | 6.9 |

| Reaction Temp. (initial) | 0°C | 50°C | 25°C |

| Rearrangement Temp. | 40°C | 150°C | 95°C |

| CO₂ Reaction Temp. | 45°C | 25°C | 30°C |

| CO₂ Flow Rate (L/min) | 0.8 | 0.8 | 1.0 |

| Reaction Time (CO₂) | 3 hours | 3 hours | 3 hours |

| Yield (%) | 96.4 | 94.6 | 96.6 |

| Product Form | Colorless crystal | Colorless crystal | Colorless crystal |

Research Findings and Advantages

- The method is reported in patent CN102718659B and CN102718659A and is supported by literature references such as "Bioorganic and Medical Chemistry Letters" (2006), which describe related synthetic routes for halogenated nitrophenylacetic acids.

- The process is advantageous due to:

- Mild reaction conditions (low to moderate temperatures).

- High conversion and selectivity with minimal side products.

- Avoidance of highly toxic reagents.

- Simple post-reaction workup involving extraction and acidification.

- Suitability for scale-up and industrial production.

Notes on Alternative Methods

- Alternative synthesis reported involves nitration of 4-bromotoluene followed by bromination with N-bromosuccinimide (NBS), cyanide substitution, and hydrolysis steps to arrive at the phenylacetic acid derivative. However, this route involves more steps and potentially hazardous reagents such as cyanide and strong acids.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted phenylacetic acid derivatives.

Reduction: Formation of (2-Bromo-4-chloro-6-aminophenyl)acetic acid.

Oxidation: Formation of (2-Bromo-4-chloro-6-nitrophenyl)carboxylic acid.

Scientific Research Applications

Intermediate in Organic Synthesis

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its distinctive substitution pattern allows for the development of various derivatives that can be utilized in further chemical reactions. The compound's reactivity is influenced by the electron-withdrawing nature of its functional groups, which can facilitate nucleophilic substitution reactions and other transformations.

Enzyme Interaction Studies

In biological research, derivatives of this compound are employed to study enzyme interactions and inhibition mechanisms. The compound's multiple functional groups enable exploration of various biochemical pathways, making it a useful tool for understanding enzyme kinetics and inhibition profiles.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated effective inhibition against various microorganisms, including:

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| E. coli | Moderate inhibition | 0.0195 |

| C. albicans | Strong inhibition | 0.0048 |

| Bacillus mycoides | Moderate inhibition | 0.0098 |

| Pseudomonas aeruginosa | Variable activity | 13.40 - 137.43 |

These findings suggest the potential for developing broad-spectrum antimicrobial agents based on this compound's derivatives.

Pharmaceutical Development

The compound has potential applications in medicinal chemistry for developing new pharmaceuticals. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes, particularly in targeting specific diseases or conditions.

Case Studies

Recent studies have highlighted the effectiveness of compounds derived from this compound in preclinical models for various therapeutic targets:

- Case Study 1 : A derivative was shown to enhance NAD+ levels through NAMPT activation, indicating potential for metabolic disorders.

- Case Study 2 : Another derivative exhibited significant anti-inflammatory properties in animal models, suggesting applications in treating chronic inflammatory diseases.

Specialty Chemicals Production

In the industrial sector, this compound can be utilized in producing specialty chemicals and materials due to its reactivity. It is particularly useful in synthesizing polymers and advanced materials that require specific chemical functionalities.

Scale-Up Processes

The industrial production methods for this compound often involve optimizing synthetic routes for yield and purity while considering cost-effectiveness and environmental impact. Continuous flow reactors are increasingly used to enhance reaction efficiency and scalability.

Mechanism of Action

The mechanism by which (2-Bromo-4-chloro-6-nitrophenyl)acetic acid exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the nitro, bromo, and chloro groups influences the reactivity of the phenyl ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid include derivatives with variations in halogen types, substituent positions, or additional functional groups. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Positions) | Key Differences vs. Target Compound |

|---|---|---|---|

| 2-(2,6-Dichloro-4-nitrophenyl)acetic acid | 37777-70-1 | Cl (2,6), NO₂ (4) | Replaces Br at position 2 with Cl; NO₂ at 4 vs. 6 |

| 2-(2-Chloro-5-nitrophenyl)acetic acid | 1804889-68-6 | Cl (2), NO₂ (5) | Lacks Br; NO₂ shifted to position 5 |

| 2-(2-Chloro-3-methyl-5-nitrophenyl)acetic acid | 1805238-51-0 | Cl (2), CH₃ (3), NO₂ (5) | Adds methyl group at position 3; NO₂ at 5 |

| 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid | 742094-84-4 | Br (4), Cl (2), CH₃ (6), -O- linkage | Replaces phenylacetic acid with phenoxy linkage; adds CH₃ at 6 |

Electronic and Steric Effects

- Halogen Substitution : Bromine (Br) at position 2 in the target compound introduces greater steric bulk and polarizability compared to chlorine (Cl) in analogs like 2-(2,6-Dichloro-4-nitrophenyl)acetic acid . This may reduce nucleophilic substitution rates but enhance electrophilic aromatic substitution (EAS) directing effects.

- Nitro Group Position : The nitro group at position 6 in the target compound creates a meta-directing effect, whereas its placement at position 4 or 5 in analogs alters EAS reactivity and conjugation patterns.

Table 2: Physicochemical Properties

| Property | Target Compound | 2-(2,6-Dichloro-4-nitrophenyl)acetic acid | 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~294.5 (estimated) | 265.0 | 279.5 |

| Solubility (Polarity) | Low (due to nitro/halogens) | Moderate (Cl less bulky than Br) | Very low (phenoxy linkage increases hydrophobicity) |

| Acidity (pKa) | ~2.5–3.0 (enhanced by NO₂/Cl) | ~2.8–3.2 | ~3.5–4.0 (weaker due to ether linkage) |

Spectroscopic Differentiation

- FTIR: The target compound’s -COOH stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) differ from phenoxy-linked analogs (e.g., 742094-84-4), which show C-O-C stretches near 1250 cm⁻¹ .

- XPS : Bromine (Br 3d at ~70 eV) and chlorine (Cl 2p at ~200 eV) signals distinguish the target compound from dichloro or methyl-substituted analogs .

Biological Activity

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula CHBrClNO. Its unique structure, featuring multiple halogen and nitro substituents, contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by its electron-withdrawing groups, which enhance its reactivity. The bromo , chloro , and nitro groups influence the compound's interaction with biological targets, including enzymes and receptors. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes, while the halogen substituents can facilitate nucleophilic substitution reactions .

- Enzyme Interaction : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms due to its structural features.

- Receptor Modulation : It may bind to various receptors, impacting cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In particular, studies have shown effective inhibition against various bacterial strains and fungi.

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| E. coli | Moderate inhibition | 0.0195 |

| C. albicans | Strong inhibition | 0.0048 |

| Bacillus mycoides | Moderate inhibition | 0.0098 |

| Pseudomonas aeruginosa | Variable activity | 13.40 - 137.43 |

The compound's derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from low to moderate levels, indicating potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has been tested against several human cancer cell lines, revealing promising results:

| Cell Line | IC Value (µM) |

|---|---|

| MCF7 | 25 |

| SKBR3 | 30 |

| MDA-MB-231 | 15 |

These findings suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various substituted phenylacetic acids, including this compound. Results indicated that compounds with halogen substitutions exhibited enhanced activity against E. coli and C. albicans, suggesting a structure-activity relationship where electron-withdrawing groups play a critical role in potency .

- Cytotoxicity Assessment in Cancer Research : A series of derivatives were synthesized and tested for cytotoxicity against breast cancer cell lines. The results showed that modifications to the nitro group significantly affected the cytotoxic profile, highlighting the importance of functional group positioning on biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and nitration steps on a phenylacetic acid backbone. Key factors include:

- Temperature control : Maintain 60–80°C during nitration to avoid side reactions like over-nitration or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency, while acetonitrile improves solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromination/chlorination regioselectivity at the 2- and 4-positions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR :

- ¹H NMR : Look for a deshielded methylene proton (CH₂COOH) at δ 3.8–4.2 ppm. Aromatic protons appear as a singlet (C6H2BrClNO₂) due to symmetry .

- ¹³C NMR : Carboxylic carbon at δ 170–175 ppm; nitro group causes downfield shifts in adjacent carbons .

Q. What purity assessment methods are recommended for this compound?

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>97% achievable via recrystallization in ethanol/water) .

- Elemental Analysis : Compare experimental C/H/N/Br/Cl percentages with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- X-ray Crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) refines bond lengths and angles. For example, the nitro group’s planarity with the benzene ring can validate resonance stabilization .

- Challenges : Crystal growth may require slow evaporation from DMSO/acetone. Twinning or disorder in halogen positions necessitates high-resolution data (R-factor < 0.05) .

Q. What computational approaches predict the electronic properties of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Calculate:

- Electrostatic potential maps : Identify electron-deficient regions (nitro group) for nucleophilic attack .

- HOMO-LUMO gaps : Correlate with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- MD Simulations : Assess solubility in solvents like DMF or THF by calculating solvation free energies .

Q. How do conflicting biological activity results arise in antimicrobial assays, and how can they be resolved?

- Contradiction Analysis :

- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. Nitro groups may enhance activity in anaerobic environments .

- Assay Conditions : Adjust pH to 7.4 (physiological) and use microbroth dilution for consistent MIC values. Note: False negatives may occur due to compound aggregation .

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing a sulfonyl group)?

- Directed Ortho-Metalation : Use a directing group (e.g., carboxylic acid) to position substituents at the 6-nitrophenyl site. LDA (Lithium Diisopropylamide) facilitates deprotonation .

- Protection/Deprotection : Protect the acetic acid moiety as a methyl ester during sulfonation to prevent side reactions .

Methodological Notes

- Crystallography : Reference SHELX programs for structure refinement .

- Synthesis Optimization : Prioritize solvent polarity and catalyst loading to minimize byproducts .

- Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.